(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-(3-methylphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-6-5-9-17(14-15)21-20(22)13-11-18-10-12-19(23-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,21,22)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCKDWXSHGIYFDO-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring, which is known for its versatile reactivity and biological activity. The structure can be summarized as follows:
- Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.
- Acrylamide backbone : Often associated with biological activity due to its electrophilic nature.
- Substituents : The m-tolyl group enhances lipophilicity, potentially improving membrane permeability.
Synthesis Methods
Various synthetic routes have been explored for the preparation of this compound. A common method involves the condensation of appropriate furan derivatives with m-toluidine under specific conditions to yield the desired acrylamide.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related compounds, suggesting that derivatives of furan-based acrylamides exhibit significant activity against various bacterial strains. For instance:
| Compound | Activity | Bacterial Strains Tested |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus, Escherichia coli |
| 3-Hydroxy-2-aryl/heteroaryl-4H-chromen-4-one | High | Bacillus subtilis, Pseudomonas aeruginosa |
These findings indicate that modifications to the furan structure can enhance antimicrobial efficacy, making this compound a candidate for further exploration in this area .
Anticancer Properties
Research has indicated that compounds featuring furan rings can exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : Compounds similar to this compound have shown to inhibit the growth of cancer cell lines.
- Induction of Apoptosis : Studies suggest that these compounds can activate intrinsic apoptotic pathways.
A study on a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies
Several case studies highlight the biological relevance of furan derivatives:
- Study on Antimicrobial Activity : A series of furan-containing compounds were tested against common pathogens. Results indicated that structural variations significantly influenced activity levels, with some derivatives showing up to 70% inhibition against Staphylococcus aureus .
- Anticancer Efficacy : In vitro studies demonstrated that certain acrylamide derivatives led to a 50% reduction in cell viability in breast cancer cell lines after 48 hours of treatment . This suggests potential for further development into therapeutic agents.
Scientific Research Applications
Recent studies have highlighted the potential pharmacological effects of (E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide, particularly its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play a vital role in neurotransmission and are implicated in various neurological disorders.
Anxiolytic Activity
Research has shown that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, act as positive allosteric modulators of α7 nAChRs, producing anxiolytic-like effects in animal models. Key findings include:
- Dosage Effects : The compound exhibited anxiolytic-like activity at doses of 0.5 mg/kg in the elevated plus maze test.
- Chronic vs Acute Treatment : Chronic administration demonstrated enhanced efficacy compared to acute treatment, suggesting potential for long-term therapeutic strategies.
- Reversal of Anxiogenic Effects : The compound effectively reversed anxiety induced by nicotine, indicating its utility in smoking cessation therapies .
Case Studies and Research Findings
Recent literature highlights the promising applications of this compound in various studies:
- Pharmacological Studies : Investigations into its role as an anxiolytic agent have demonstrated significant effects on anxiety modulation through nAChR pathways.
- Synthetic Chemistry Applications : The compound serves as a versatile intermediate in organic synthesis, facilitating the development of other biologically active molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Analogs
Key Insights from Structural Modifications
Furan vs. Thiophene Substituents :
- Replacing the furan ring (as in the target compound) with a thiophene (e.g., DM497) reduces potency at α9α10 nAChRs, highlighting the importance of oxygen’s electronic effects in receptor interactions .
- Furan-containing analogs like PAM-2 exhibit α7 nAChR selectivity, suggesting the target compound’s furan moiety may favor similar pathways .
Amide Substitutions: The m-tolyl group in the target compound introduces steric and electronic effects distinct from p-tolyl (e.g., PAM-2). Meta-substitution may alter binding pocket interactions in enzyme or receptor targets . N-phenylamide derivatives (e.g., Compound 43) with electron-withdrawing cyano groups enhance SIRT5 inhibition, whereas alkyl or bulky substituents (e.g., Compound 9c) reduce activity .
Furan Ring Substitutions: Para-substituted phenyl groups on the furan (e.g., Compound 9c) improve SIRT5 inhibition compared to meta-substituted analogs. The target compound’s unsubstituted phenyl may balance activity and selectivity .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The target compound’s m-tolyl group likely confers moderate lipophilicity (LogP ~3–4), comparable to p-tolyl analogs (e.g., PAM-2). Halogenated derivatives (e.g., Compound 15) may exhibit higher LogP, affecting bioavailability .
- Metabolic Stability: Methyl groups (m-tolyl) are generally metabolically stable, whereas electron-deficient substituents (e.g., cyano in Compound 43) may influence cytochrome P450 interactions .
Q & A
Basic: What are the standard synthetic routes for (E)-3-(5-phenylfuran-2-yl)-N-(m-tolyl)acrylamide, and how is structural confirmation performed?
Answer:
The compound is typically synthesized via amide coupling using α-bromoacrylic acid derivatives and aromatic amines under optimized conditions. For example, EDCI-mediated coupling in DMF with ice cooling is a common method, followed by purification via column chromatography . Structural confirmation employs ¹H/¹³C NMR to verify regiochemistry (e.g., J = 15.8 Hz for trans-olefin protons) and high-resolution mass spectrometry (HRMS) to validate molecular weight (±0.0002 Da accuracy) . Elemental analysis further confirms purity (>95%) .
Basic: What spectroscopic techniques are critical for confirming the structure of this acrylamide derivative?
Answer:
- ¹H/¹³C NMR : Identifies key functional groups (e.g., acrylamide protons at δ 7.40–6.56 ppm, aromatic protons at δ 7.87–7.19 ppm) and confirms E-stereochemistry via coupling constants (J = 15.8–16.0 Hz) .
- HRMS : Validates the molecular formula (e.g., C23H20N2O2 with exact mass 356.43 g/mol) .
- HPLC : Assesses purity (>99%) under gradient conditions (e.g., 70% methanol in water with 0.5% H3PO4) .
Advanced: How can reaction conditions be optimized to improve the yield of this compound during amide coupling?
Answer:
- Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) with ligands like (o-Tol)₃P enhance coupling efficiency in DMF at 145°C .
- Solvent Systems : Polar aprotic solvents (DMF, DMA) improve solubility of aromatic amines and acryloyl intermediates .
- Temperature Control : Elevated temperatures (145°C) accelerate coupling, while ice-cooling minimizes side reactions during EDCI activation .
- Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients isolates the product with >80% yield .
Advanced: What strategies are employed to analyze and resolve contradictions in bioactivity data across different assays?
Answer:
- Dose-Response Curves : Validate IC50 values (e.g., 5.59–9.26 µM for SIRT5 inhibition) across multiple replicates to assess reproducibility .
- Selectivity Profiling : Compare activity against related targets (e.g., SIRT1/2/3/6) to rule off-target effects .
- Assay Validation : Use positive controls (e.g., known SIRT5 inhibitors) and standardized protocols (e.g., fluorometric deacylation assays) to minimize variability .
Advanced: How does the substitution pattern on the phenyl rings influence the compound’s inhibitory activity against SIRT5?
Answer:
- Electron-Withdrawing Groups : Fluorine or cyano substituents on the m-tolyl group enhance potency (e.g., compound-37, IC50 = 5.59 µM) by stabilizing hydrogen bonds with Tyr102/Arg105 residues in SIRT5 .
- Heteroaryl Modifications : Replacing the furan with pyridinyl groups reduces activity, indicating the 5-phenylfuran moiety is critical for binding .
- Steric Effects : Bulky substituents (e.g., trifluoromethyl) on the acrylamide nitrogen decrease selectivity due to clashes with the SIRT5 active site .
Advanced: What in vivo models are appropriate for evaluating the pro-cognitive effects of this compound targeting α7 nAChRs?
Answer:
- Rodent Behavioral Assays : Use Morris water maze or novel object recognition tests in rats to assess memory enhancement .
- Dose Optimization : Administer 1–10 mg/kg intraperitoneally, balancing efficacy (e.g., improved cognitive performance) with toxicity .
- Pharmacokinetic Profiling : Measure brain penetration via LC-MS/MS to ensure target engagement .
Basic: What are the key stability considerations for handling and storing this acrylamide derivative?
Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the acrylamide moiety .
- Moisture Control : Use desiccants to avoid hydrolysis of the amide bond .
- Solubility : Prepare stock solutions in DMSO (≤10 mM) to prevent precipitation in aqueous buffers .
Advanced: How can computational methods guide structural modifications to enhance target selectivity?
Answer:
- Docking Studies : Model interactions with SIRT5 (e.g., π-stacking with Phe70, hydrogen bonding with Arg105) to prioritize substituents .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to predict potency .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify residues critical for sustained inhibition .
Basic: What safety precautions are essential when synthesizing or handling this compound?
Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure .
- Ventilation : Perform reactions in fume hoods to minimize inhalation of volatile reagents (e.g., DMF, EDCI) .
- Waste Disposal : Neutralize acidic byproducts before disposal and avoid release into waterways .
Advanced: How do structural analogs of this compound compare in terms of pharmacokinetic properties?
Answer:
- LogP Optimization : Derivatives with logP 2.5–3.5 (e.g., fluorinated analogs) show improved blood-brain barrier penetration .
- Metabolic Stability : Methylation of the furan oxygen reduces CYP450-mediated oxidation, extending half-life in vivo .
- Plasma Protein Binding : Bulky aryl groups increase binding (>90%), necessitating higher doses for efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

